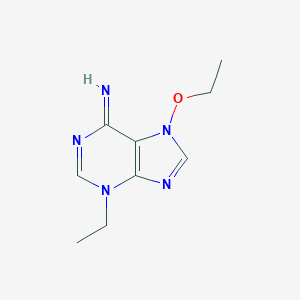

7-Ethoxy-3-ethylpurin-6-imine

Beschreibung

7-Ethoxy-3-ethylpurin-6-imine is a purine derivative characterized by an ethoxy group at position 7, an ethyl group at position 3, and an imine substituent at position 5. Purine analogs are widely studied for their roles in nucleotide metabolism, enzyme inhibition, and receptor modulation.

Eigenschaften

CAS-Nummer |

185200-86-6 |

|---|---|

Molekularformel |

C9H13N5O |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

7-ethoxy-3-ethylpurin-6-imine |

InChI |

InChI=1S/C9H13N5O/c1-3-13-5-11-8(10)7-9(13)12-6-14(7)15-4-2/h5-6,10H,3-4H2,1-2H3 |

InChI-Schlüssel |

FESKKMQNADBLAY-UHFFFAOYSA-N |

SMILES |

CCN1C=NC(=N)C2=C1N=CN2OCC |

Kanonische SMILES |

CCN1C=NC(=N)C2=C1N=CN2OCC |

Synonyme |

6H-Purin-6-imine,7-ethoxy-3-ethyl-3,7-dihydro-(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Activity

7-Ethoxy-3-ethylpurin-6-imine and its derivatives have been studied for their pharmaceutical potential. Research indicates that compounds with purine structures exhibit a range of biological activities, including:

- Anticancer Properties : Certain purine derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, imines derived from purines can interact with DNA and RNA, potentially disrupting cancer cell growth pathways .

- Antimicrobial Activity : Studies have demonstrated that imine compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which can be beneficial in treating diseases characterized by chronic inflammation .

Organic Synthesis

Role as Intermediates

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules. Its imine functionality allows it to participate in various chemical reactions:

- C–C Bond Formation : The compound can undergo nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds. This is crucial in constructing complex organic molecules used in pharmaceuticals and natural products .

- Multicomponent Reactions : Imines are often utilized in multicomponent reactions, which allow for the efficient synthesis of diverse molecular architectures. The versatility of this compound makes it suitable for such applications .

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for applications in material science, particularly in polymer chemistry:

- Functional Polymers : The compound can be incorporated into polymer matrices to impart specific functionalities, such as improved thermal stability or enhanced mechanical properties .

- Nanomaterials : Research has explored the use of imines in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of purine-derived imines, including this compound. Results showed that these compounds inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Functionalized Polymers

Researchers successfully synthesized a series of functionalized polymers using this compound as a monomer. The resulting materials exhibited enhanced electrical conductivity and thermal stability, demonstrating the compound's utility in advanced material applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The substituents at positions 3, 6, and 7 on the purine ring critically influence physicochemical and biological properties. Below is a comparison with structurally related compounds from the evidence:

Physicochemical Properties

- Hydrophobicity : The ethoxy and ethyl groups in this compound increase its hydrophobicity compared to 7-methylpurin-6-amine or adenine. This could enhance membrane permeability but reduce aqueous solubility .

- Electron Effects : The ethoxy group (electron-withdrawing) may stabilize the purine ring differently compared to methyl (electron-donating) or prenyl (neutral) groups, influencing reactivity in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Ethoxy-3-ethylpurin-6-imine, and how can purity be optimized?

- Methodology : Begin with nucleophilic substitution or condensation reactions using 7-chloropurin-6-amine as a precursor. Ethylation and ethoxylation steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products. For purity optimization, employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥98%) with UV detection at 254 nm, referencing retention time against standards .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., ethyl and ethoxy groups). Compare chemical shifts with analogous purine derivatives (e.g., 7-methylpurin-6-amine, δ~7.8 ppm for H8) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethyl acetate and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution). Note challenges in resolving imine tautomerism .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for in vitro assays. For stability, conduct accelerated degradation studies under varied pH (2–12) and temperatures (25–60°C). Monitor decomposition via LC-MS, identifying hydrolytic byproducts (e.g., purine-6-amine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., imine group). Compare with experimental kinetic data from reactions with amines or thiols. Validate models using Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Case Example : If NMR suggests a tautomeric equilibrium (e.g., imine vs. amine forms), but X-ray shows a single tautomer:

Repeat experiments under controlled humidity (tautomerism is moisture-sensitive).

Use variable-temperature NMR to detect dynamic equilibria.

Cross-validate with IR spectroscopy (C=N stretch ~1600 cm) and computational IR frequency calculations .

How does this compound interact with biological targets? Design a study to evaluate its binding affinity.

- Methodology :

- Target selection : Prioritize enzymes with purine-binding pockets (e.g., kinases, GTPases).

- Assay design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure . Include negative controls (e.g., 7-ethoxy purine analogs lacking the ethyl group).

- Data interpretation : Apply nonlinear regression for binding curves and compare with docking simulations (AutoDock Vina) to identify key binding residues .

Data Presentation and Reproducibility

Q. What statistical approaches ensure robustness in dose-response studies involving this compound?

- Guidelines :

- Use ≥3 biological replicates and report SEM/CI intervals.

- For EC calculations, fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Address outliers via Grubbs’ test or robust regression methods .

Q. How to address batch-to-batch variability in synthetic yields?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.